3-{[3-(Cyclopentylcarbamoyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
3-[({3-[(CYCLOPENTYLAMINO)CARBONYL]-2-THIENYL}AMINO)CARBONYL]BICYCLO[222]OCTANE-2-CARBOXYLIC ACID is a complex organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of 3-[({3-[(CYCLOPENTYLAMINO)CARBONYL]-2-THIENYL}AMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
3-[({3-[(CYCLOPENTYLAMINO)CARBONYL]-2-THIENYL}AMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar compounds include other bicyclic molecules such as:
Bicyclo[2.2.1]heptane: Known for its use in organic synthesis.
Bicyclo[1.1.1]pentane: Popular in medicinal chemistry for its structural properties.
Properties
Molecular Formula |
C20H26N2O4S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-[[3-(cyclopentylcarbamoyl)thiophen-2-yl]carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C20H26N2O4S/c23-17(21-13-3-1-2-4-13)14-9-10-27-19(14)22-18(24)15-11-5-7-12(8-6-11)16(15)20(25)26/h9-13,15-16H,1-8H2,(H,21,23)(H,22,24)(H,25,26) |
InChI Key |
UPASAQBCVPZHFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(SC=C2)NC(=O)C3C4CCC(C3C(=O)O)CC4 |
Origin of Product |
United States |
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